

# Spectroscopic and Analytical Profile of 2-amino-N-benzylbenzamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-amino-N-benzylbenzamide

Cat. No.: B1267937

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-amino-N-benzylbenzamide** (CAS No. 5471-20-5). Due to the limited availability of a complete, experimentally verified dataset in published literature, this document presents a consolidated profile based on data from closely related analogs, computational predictions, and standard analytical methodologies. This guide is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

## Compound Identification

**2-amino-N-benzylbenzamide** is a synthetic organic compound featuring a benzamide core structure. The primary amine on the anthraniloyl moiety and the secondary amide linkage make it an interesting scaffold for further chemical modification and a potential building block in the synthesis of more complex molecules, including heterocyclic systems.

Identifier	Value	Source
IUPAC Name	2-amino-N-benzylbenzamide	[1]
CAS Number	5471-20-5	[2]
Molecular Formula	C <sub>14</sub> H <sub>14</sub> N <sub>2</sub> O	[1][2]
Molecular Weight	226.28 g/mol	[1]
InChIKey	ANVAEYULLAJMQX-UHFFFAOYSA-N	[1]
Canonical SMILES	C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N	[1]

## Spectroscopic Data

The following sections summarize the expected spectroscopic data for **2-amino-N-benzylbenzamide**. The NMR and IR data are extrapolated from experimentally obtained data for close structural isomers and analogs, while the mass spectrometry data is based on computational predictions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables outline the predicted chemical shifts for <sup>1</sup>H and <sup>13</sup>C NMR spectra. These predictions are based on data reported for isomeric and substituted 2-aminobenzamides, recorded in deuterated solvents such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>. [3]

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Notes
Aromatic Protons ( $\text{C}_6\text{H}_5\text{-CH}_2$ )	7.20 - 7.40	Multiplet	5 Protons on the benzyl ring.
Aromatic Protons (- $\text{CO-C}_6\text{H}_4\text{-NH}_2$ )	6.60 - 7.70	Multiplet	4 Protons on the aminobenzoyl ring.
Amide Proton (-NH-)	~8.5 - 9.5	Broad Singlet / Triplet	Chemical shift is solvent-dependent.
Amine Protons (-NH <sub>2</sub> )	~5.0 - 6.0	Broad Singlet	Chemical shift is solvent-dependent.
Methylene Protons (-CH <sub>2</sub> -)	~4.60	Doublet	Coupled to the amide proton.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
Carbonyl Carbon (C=O)	~168.0	Includes all other aromatic carbons.
Aromatic Carbon (C-NH <sub>2</sub> )	~150.0	
Aromatic Carbons	115.0 - 140.0	
Methylene Carbon (-CH <sub>2</sub> -)	~44.0	

## Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the primary amine, secondary amide, and aromatic functionalities. The data below is compiled from related benzamide structures.[\[3\]](#)[\[4\]](#)

Table 3: Predicted IR Absorption Bands

Wave Number (cm <sup>-1</sup> )	Functional Group	Vibration Mode
3470 - 3360	Primary Amine (N-H)	Asymmetric & Symmetric Stretching
3300 - 3270	Secondary Amide (N-H)	Stretching
3100 - 3000	Aromatic C-H	Stretching
1640 - 1630	Amide I (C=O)	Stretching
1560 - 1550	Amide II (N-H)	Bending
1620 - 1580	Aromatic C=C	Stretching

## Mass Spectrometry (MS)

The following data represents computationally predicted mass-to-charge ratios ( $m/z$ ) for **2-amino-N-benzylbenzamide** and its common adducts under ESI-MS conditions.<sup>[5]</sup> The base peak in an EI-MS spectrum would likely result from alpha-cleavage, leading to fragments such as the benzoyl cation or tropylium cation.

Table 4: Predicted Mass Spectrometry Data (ESI)

Adduct	Predicted $m/z$
[M+H] <sup>+</sup>	227.11789
[M+Na] <sup>+</sup>	249.09983
[M+K] <sup>+</sup>	265.07377
[M-H] <sup>-</sup>	225.10333

## Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the characterization of synthetic organic compounds.<sup>[6][7][8]</sup>

## NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **2-amino-N-benzylbenzamide** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Utilize a 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker AVANCE series).
- **<sup>1</sup>H NMR Acquisition:**
  - Acquire the spectrum at 25 °C.
  - Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
  - Collect 16-32 scans for a high signal-to-noise ratio.
  - Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transformation.
- **<sup>13</sup>C NMR Acquisition:**
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Collect a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
  - Process the FID with an exponential multiplication (line broadening of 1.0 Hz) and Fourier transformation.

## IR Spectroscopy

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.

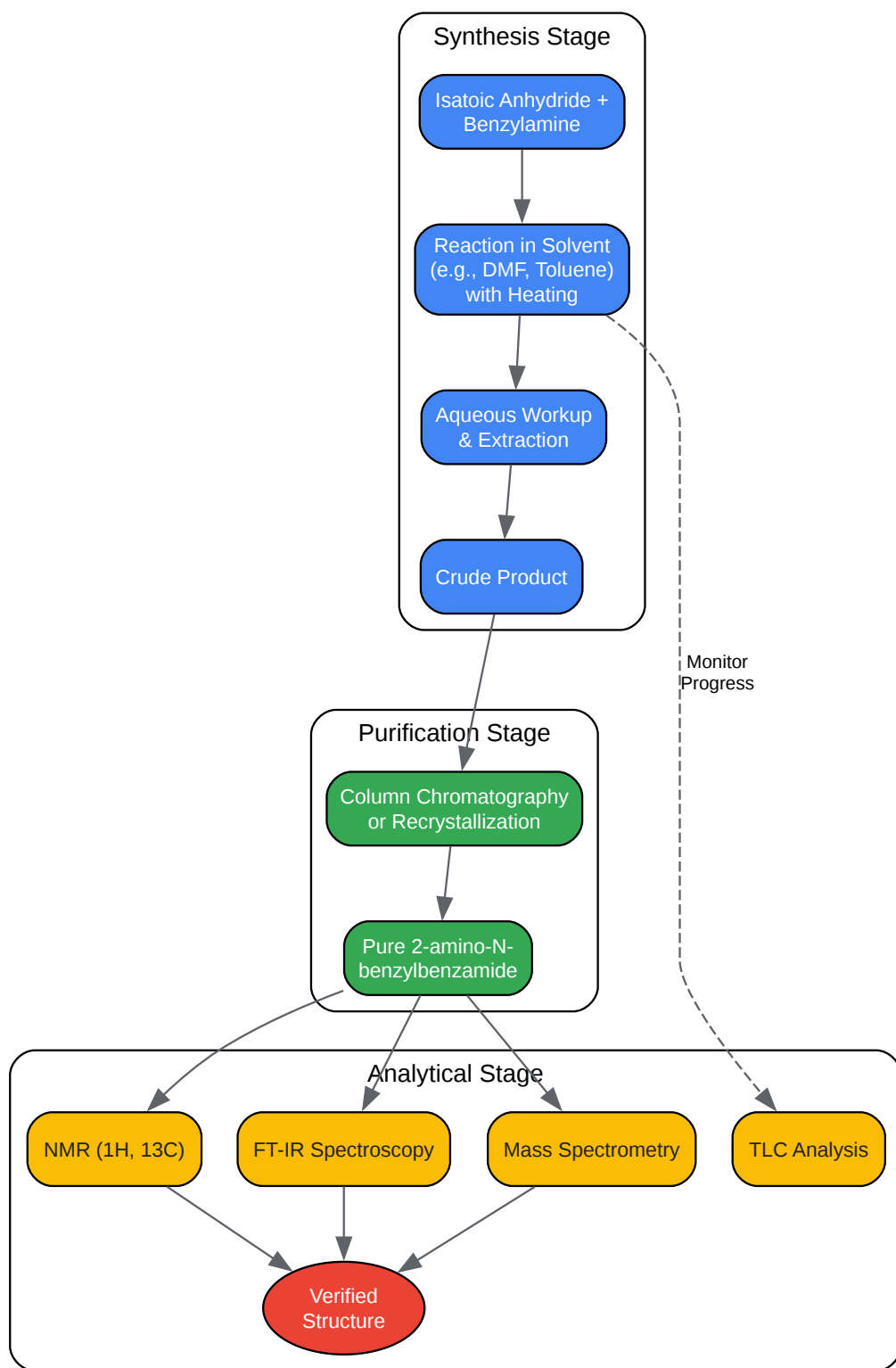
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer (e.g., Shimadzu 8400s or Bruker Alpha).
- Acquisition:
  - Record a background spectrum of the empty sample chamber.
  - Place the KBr pellet in the sample holder and record the sample spectrum.
  - Scan the sample in the range of 4000 to 400  $\text{cm}^{-1}$ .
  - Average 16-32 scans to improve the signal-to-noise ratio.
  - The final spectrum is presented as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample ( $\sim 0.1$  mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Q-TOF LC/MS instrument.
- Acquisition:
  - Infuse the sample solution directly into the ESI source at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
  - Acquire spectra in both positive and negative ion modes.
  - Set the capillary voltage to approximately 3-4 kV.
  - Use nitrogen as the nebulizing and drying gas.
  - Scan a mass range from  $m/z$  50 to 500.
  - For high-resolution mass spectrometry (HRMS), calibrate the instrument using a known standard to ensure accurate mass measurement.

## Synthesis and Analytical Workflow

The synthesis of **2-amino-N-benzylbenzamide** can be achieved through several routes. A common laboratory-scale synthesis involves the reaction of isatoic anhydride with benzylamine. The subsequent analytical workflow ensures the purity and structural confirmation of the final product.



General Synthesis and Analysis Workflow

[Click to download full resolution via product page](#)Caption: Synthesis and analytical workflow for **2-amino-N-benzylbenzamide**.



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